molecular formula C4H4FeO4 B157808 Ferrous succinate CAS No. 10030-90-7

Ferrous succinate

Número de catálogo B157808
Número CAS: 10030-90-7
Peso molecular: 171.92 g/mol
Clave InChI: MDXRFOWKIZPNTA-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ferrous succinate is an iron supplement used in the treatment of iron deficiency anemia . It is a small molecule with the chemical formula C4H4FeO4 .


Synthesis Analysis

Ferrous succinate can be generated using sodium succinate hexahydrate and iron sulfate septhydrate as raw materials. An appropriate amount of anti-oxide agents is added during the reaction process .


Molecular Structure Analysis

The molecular weight of Ferrous succinate is 171.92 g/mol . The IUPAC name for Ferrous succinate is butanedioate;iron (2+) . The InChI is InChI=1S/C4H6O4.Fe/c5-3 (6)1-2-4 (7)8;/h1-2H2, (H,5,6) (H,7,8);/q;+2/p-2 .


Chemical Reactions Analysis

Iron supplements like Ferrous succinate are primarily used to replenish the body’s iron stores. The efficiency of absorption depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .


Physical And Chemical Properties Analysis

Ferrous succinate has a molecular weight of 171.92 g/mol. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors. It has 1 rotatable bond .

Aplicaciones Científicas De Investigación

Prevention of Vascular Cognitive Impairment

Specific Scientific Field

Neurology and Vascular Medicine

Summary of the Application

Ferrous succinate is being studied for its potential in preventing Vascular Cognitive Impairment (VCI) in patients with cerebral infarction or transient ischemic attack (TIA). The incidence of VCI is high in these patients, and effective prevention strategies are limited. Anaemia or low haemoglobin has been identified as an independent risk factor for adverse outcomes after acute stroke and is possibly associated with an increased risk of post-stroke cognitive impairment .

Methods of Application or Experimental Procedures

The FAVORITE trial is a randomised, placebo-controlled, double-blind, multicentre trial that compares the supplement of ferrous iron with placebo for recent minor stroke/TIA patients complicated with mild anaemia or iron deficiency. The ferrous succinate sustained-release tablet 0.2g (corresponding to 70mg of elemental iron) is administered once daily after or during breakfast for 12 weeks .

Results or Outcomes

The primary effective outcome is the incidence of VCI at 3 months after randomisation. The primary safety outcome includes any gastrointestinal adverse event during 3 months .

Management of Iron Deficiency Anemia

Specific Scientific Field

Hematology

Summary of the Application

Ferrous succinate is used in the management of Iron Deficiency Anemia (IDA). It is an iron supplement that helps in the prevention and treatment of IDA, a condition characterized by a lack of red blood cells caused by having too little iron in the body .

Methods of Application or Experimental Procedures

Ferrous succinate is administered orally. The dosage and frequency depend on the severity of the iron deficiency. In some studies, it has been compared with other iron supplements like ferrous sulphate for its efficacy and tolerability .

Results or Outcomes

Studies have shown that ferrous succinate is effective in treating IDA, restoring hemoglobin, hematocrit, erythrocytes, free iron and transferrin levels. It has also been observed to have a better tolerability profile compared to other iron supplements, inducing minimal iron depositions in the intestinal tissue .

Food Fortification

Specific Scientific Field

Food Science and Nutrition

Summary of the Application

Ferrous succinate is used in the food industry for fortification purposes. It is added to food products to enhance their iron content, thereby helping to prevent iron deficiency in consumers . This is particularly important in populations with high rates of iron deficiency or anemia .

Methods of Application or Experimental Procedures

Ferrous succinate can be added to various food products during their manufacturing process. The amount added depends on the specific product and the desired level of iron fortification .

Results or Outcomes

The addition of ferrous succinate to food products has been shown to effectively increase their iron content. This can help to improve the iron status of individuals who consume these products regularly .

Pharmaceutical Industry

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Ferrous succinate is used in the pharmaceutical industry as an iron supplement. It is indicated in the treatment of iron deficiency anemia . It is also used in the formulation of certain medicines .

Methods of Application or Experimental Procedures

Ferrous succinate can be formulated into various pharmaceutical products, such as tablets or capsules. The dosage and frequency of administration depend on the specific product and the patient’s condition .

Results or Outcomes

Ferrous succinate has been shown to be effective in treating iron deficiency anemia, restoring hemoglobin and other relevant biochemical parameters . It is also reported to have a better tolerability profile compared to other iron supplements .

Cosmetics Industry

Specific Scientific Field

Cosmetology and Dermatology

Summary of the Application

Ferrous succinate is used in the cosmetics industry. While the specific applications are not detailed, it’s likely used for its antioxidant properties and its role in maintaining skin health.

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures in the cosmetics industry are not specified. However, it can be inferred that ferrous succinate is incorporated into various cosmetic formulations during their manufacturing process .

Results or Outcomes

The outcomes of using ferrous succinate in cosmetics are not explicitly stated. However, it’s likely that its inclusion in cosmetic products contributes to the overall effectiveness of these products in promoting skin health .

Dietary Supplements

Specific Scientific Field

Nutrition and Health Sciences

Summary of the Application

Ferrous succinate is used in dietary supplements as an iron source. It’s particularly beneficial for individuals who may not get enough iron from their diet, such as those with certain health conditions or dietary restrictions .

Methods of Application or Experimental Procedures

Ferrous succinate is incorporated into dietary supplements, which are then taken orally. The dosage and frequency depend on the individual’s iron needs .

Results or Outcomes

Supplementation with ferrous succinate can help prevent iron deficiency and treat iron deficiency anemia. It can improve iron status, thereby preventing the various health issues associated with iron deficiency .

Safety And Hazards

Acute iron overdosage can be divided into four stages. In the first stage, which occurs up to six hours after ingestion, the principal symptoms are vomiting and diarrhea. Other symptoms include hypotension, tachycardia, and CNS depression ranging from lethargy to coma . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Strategic collaborations are pivotal in shaping growth definitions in the Ferrous succinate market, emphasizing partnerships that enhance capabilities, expand market presence . The future prospects for the Ferrous succinate market are being explored .

Propiedades

IUPAC Name

butanedioate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXRFOWKIZPNTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent)
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

171.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ferrous succinate

CAS RN

10030-90-7
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iron succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous succinate
Reactant of Route 2
Ferrous succinate
Reactant of Route 3
Reactant of Route 3
Ferrous succinate
Reactant of Route 4
Ferrous succinate
Reactant of Route 5
Ferrous succinate
Reactant of Route 6
Ferrous succinate

Citations

For This Compound
1,070
Citations
RF Hurrell, DE Furniss, J Burri, P Whittaker… - The American journal of …, 1989 - Elsevier
… , ferrous fumarate, ferrous succinate, and ferric saccharate … whereas the values for ferrous succinate, ferrous saccharate (10… We conclude that ferrous fumarate and ferrous succinate are …
Number of citations: 187 www.sciencedirect.com
W Sun, Y Du, Y Wang - Journal of Luminescence, 2010 - Elsevier
… Accordingly, we proposed a new method for the determination of ferrous succinate in pharmaceutical tablets based on the fluorescence quenching of carbogenic NPs and the results …
Number of citations: 51 www.sciencedirect.com
SY Smolentsev, AV Onegov… - Systematic Reviews …, 2020 - search.ebscohost.com
… For the first time, research has been undertaken to determine the effects of ferrous succinate, … have proposed a regimen of administering ferrous succinate in combination with vitamins. …
Number of citations: 6 search.ebscohost.com
GY Cao, KX Li, PF Jin, XY Yue, C Yang, X Hu - Clinical therapeutics, 2011 - Elsevier
BACKGROUND: Ferrous succinate is used for the treatment … of 200-mg of a test (ferrous succinate,100 mg × 2, Hunan … of a generic formulation of ferrous succinate. METHODS: This …
Number of citations: 10 www.sciencedirect.com
DM Coutinho, VMS Verenkar - Journal of Thermal Analysis and …, 2017 - Springer
… Preparation of hexa-hydrazine nickel cobalt ferrous succinate precursor The hexa-hydrazine nickel cobalt ferrous succinate precursor was synthesized by employing the method first …
Number of citations: 16 link.springer.com
F Zhang, F Zhou, W Wei - Chinese Journal of Biochemical …, 2017 - pesquisa.bvsalud.org
… pregnancy of Shengxuening tablets and ferrous succinate treatment for clinical treatment in … tablets treatment, group B with ferrous succinate tablets treatment,two groups of patients …
Number of citations: 1 pesquisa.bvsalud.org
X YUE, P JIN, G CAO, X HU, Y KUANG… - Chinese Journal of …, 2011 - ingentaconnect.com
… and bioequivalence of ferrous succinate tablets in healthy volunteers. Methods: A single dose of 200 mg reference or tested tablets of ferrous succinate was orally administered to 20 …
Number of citations: 1 www.ingentaconnect.com
PA Asogekar, VMS Verenkar - Ceramics International, 2019 - Elsevier
… The precursors namely, hexa-hydrazine cobalt zinc ferrous succinate with formulae Co x Zn (1-x) Fe 2 (C 4 H 4 O 4 ) 3 .6N 2 H 4 (x = 0.0, 0.5, 1.0) were characterized by IR, CHNS, ICP-…
Number of citations: 15 www.sciencedirect.com
SM Ruan, ZP Wu, HM Wang, J Zhou… - Progress in Modern …, 2018 - cabdirect.org
… ferrous succinate tablets and the study group was treated with Shengxuening tablets combined with ferrous succinate … Shengxuening tablets combined with ferrous succinate tablets had …
Number of citations: 2 www.cabdirect.org
J Zhou, F Guo, S Duan, L Huang - China Pharmacy, 2016 - pesquisa.bvsalud.org
OBJECTIVE: To compare the efficacy and safety of ferrous succinate or Shengxuening in the adjuvant treatment of renal anemia in patients with diabetic nephropathy peritoneal dialysis …
Number of citations: 1 pesquisa.bvsalud.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.